3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDTSHMUXQUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoro-4-(N-Boc-piperazin-1-yl)benzonitrile
Direct Nucleophilic Aromatic Substitution with Piperazine
Reaction Optimization
Unprotected piperazine reacts directly with 4-chloro-3-fluorobenzonitrile under SNAr conditions.
Procedure :
- Stoichiometry : A 1:1 molar ratio of 4-chloro-3-fluorobenzonitrile to piperazine is used to prevent bis-alkylation.
- Solvent : Dimethylformamide (DMF) at 120°C for 24 hours.
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
- Yield : ~50–60% (lower than Boc-protected method due to competing side reactions).
- Challenge : Requires rigorous exclusion of moisture to avoid hydrolysis of the nitrile group.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Boc-Protected Piperazine | 80 | >95 | High selectivity, minimal byproducts | |
| Direct SNAr | 55 | 85 | Fewer steps |
Conversion to Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether. The salt exhibits improved solubility in polar solvents, critical for pharmaceutical formulations.
Applications and Derivatives
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride serves as a precursor for kinase inhibitors and serotonin receptor modulators. Derivatives synthesized via reductive amination or acylation show enhanced bioactivity in preclinical studies.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Fluoro-4-(piperazin-1-yl)benzonitrile is with a molecular weight of approximately 205.23 g/mol. Its structure includes:
- Piperazine Ring : Enhances pharmacokinetic properties.
- Fluorine Atom : Increases lipophilicity and stability.
- Benzonitrile Framework : Serves as a versatile scaffold for further modifications.
Antidepressant Activity
Research indicates that derivatives of 3-Fluoro-4-(piperazin-1-yl)benzonitrile demonstrate dual activity on 5-HT1A serotonin receptors and serotonin transporters , which are critical targets in the development of antidepressants. This dual action suggests a novel mechanism for enhancing mood regulation and alleviating depressive symptoms. Preliminary studies have shown promising pharmacological profiles, indicating potential as effective antidepressant agents .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various strains, including multidrug-resistant bacteria. Studies have demonstrated that it exhibits significant antibacterial effects while remaining non-toxic to human cervical (HeLa) cells at minimum inhibitory concentrations. This highlights its potential as a safe therapeutic option in combating antibiotic resistance .
Antimicrobial Applications
Beyond antibacterial effects, derivatives of this compound have also been investigated for their antimicrobial properties, including antifungal activities. Molecular docking studies suggest strong binding interactions with relevant proteins, indicating their potential as broad-spectrum antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antibacterial | Effective against multidrug-resistant bacteria | |
| Antimicrobial | Potential antifungal activity |
Table 2: Structure-Activity Relationships (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 3-Fluoro-4-(piperazin-1-yl)benzonitrile | Fluorine at meta position | TBD | TBD |
| Related Piperazine Derivative | Various substitutions | TBD | TBD |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Antidepressant Efficacy : A study demonstrated that derivatives with modifications similar to those seen in 3-Fluoro-4-(piperazin-1-yl)benzonitrile showed improved binding affinity to serotonin receptors, correlating with enhanced antidepressant effects .
- Antibacterial Studies : Research indicated that compounds with structural similarities exhibited significant activity against resistant strains of bacteria, providing a basis for further development into therapeutic agents capable of addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-(Piperazin-1-yl)benzonitrile Hydrochloride (CAS 116290-72-3)
- Molecular Formula : $ \text{C}{11}\text{H}{13}\text{N}_3\cdot\text{HCl} $
- Key Differences : Lacks the 3-fluoro substituent.
- Properties: Boiling point (estimated 248.88°C), density (1.0613 g/cm³), and refractive index (1.5120) are reported in .
2-Chloro-4-(piperazin-1-yl)benzonitrile Hydrochloride
- Molecular Formula : $ \text{C}{11}\text{H}{12}\text{ClN}_3\cdot\text{HCl} $
- Key Differences : Chlorine substituent at the 2-position instead of fluorine at 3.
- Properties : Chlorine’s larger atomic radius and polarizability may alter steric and electronic properties compared to fluorine, influencing solubility and reactivity .
Ziprasidone Hydrochloride
- Structure : Contains a benzisothiazole and piperazine moiety.
- Key Differences : More complex heterocyclic system but shares the piperazine pharmacophore.
Physicochemical Properties
Pharmacological Implications
- Fluorine’s Role: The 3-fluoro substituent may enhance metabolic stability and binding affinity due to its electronegativity, as seen in fluoroquinolones (e.g., ) .
- Piperazine Motif : Piperazine derivatives often target neurotransmitter receptors (e.g., ziprasidone targets serotonin and dopamine receptors) .
- Hydrochloride Salts : Improve bioavailability, as demonstrated in , where the hydrochloride form of a related compound is purified via Prep-HPLC .
Biological Activity
3-Fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride, a compound with the CAS number 2504237-35-6, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-fluoro-4-(piperazin-1-yl)benzonitrile is characterized by a fluorinated benzene ring attached to a piperazine moiety through a nitrile group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Target Interactions
Research indicates that compounds similar to 3-fluoro-4-(piperazin-1-yl)benzonitrile may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The piperazine ring is known to enhance binding affinity to certain receptors, which is pivotal for its pharmacological effects.
Biochemical Pathways
The compound's biological activity may be mediated through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to alterations in neuronal excitability and synaptic transmission, which are crucial for therapeutic effects in neurodegenerative disorders and psychiatric conditions.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of the piperazine class exhibit notable antimicrobial properties. For example:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3-FPB | E. coli | 32.6 |
| 3-FPB | S. aureus | 62.5 |
These results suggest that 3-fluoro-4-(piperazin-1-yl)benzonitrile may possess potential as an antimicrobial agent against common pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M Phase Arrest |
| HepG2 | 9.6 | Down-regulation of MMP2 |
These findings indicate that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving cell cycle arrest and modulation of matrix metalloproteinases.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The ability to penetrate the blood-brain barrier (BBB) was noted, making it a promising candidate for treating conditions like Alzheimer's disease and neuropathic pain .
- Antituberculosis Activity : Research on piperazine derivatives showed enhanced activity against M. tuberculosis. Compounds with para-substituted benzyl groups exhibited significant potency, with some achieving MIC values as low as 0.0125 μg/mL .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperazine ring significantly affect biological activity. For instance, variations in substitution patterns on the benzene ring were shown to alter both potency and selectivity against various targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride in laboratory settings?
- Methodological Answer : A two-step approach is typically employed:
Nucleophilic substitution : React 3-fluoro-4-chlorobenzonitrile with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to form the free base.
Salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallize the final product for higher purity (>98%) .
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride?
- Methodological Answer :
- Structural Confirmation : Use , , and NMR to verify substituent positions and salt formation. X-ray crystallography (if single crystals are obtainable) provides definitive structural data .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a reference standard. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~265.1) .
Q. What safety protocols should be followed when handling 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride in laboratory environments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) if handling powders in non-ventilated areas.
- Storage : Keep in airtight containers under anhydrous conditions at 2–8°C.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C).
- Impurity Profiling : Compare batch-specific impurities via LC-MS to rule out confounding effects.
- Structural Validation : Use co-crystallization with target proteins (e.g., GPCRs) to confirm binding modes .
Q. What computational methods are effective in predicting the reactivity and interaction mechanisms of 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., with serotonin receptors). Prioritize poses with favorable ΔG values (< -8 kcal/mol).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
Q. What strategies are recommended for identifying and quantifying trace impurities in 3-fluoro-4-(piperazin-1-yl)benzonitrile hydrochloride batches?
- Methodological Answer :
- For Known Impurities : Use HPLC-UV/Vis with spiked reference standards (e.g., unreacted 3-fluoro-4-chlorobenzonitrile).
- For Unknowns : Apply LC-QTOF-MS in full-scan mode (m/z 50–1000) and compare fragmentation patterns against databases (e.g., NIST).
- Stress Testing : Expose the compound to heat (60°C), light (UV, 48h), and acidic/basic conditions to force degradation and identify labile moieties .
Q. How does the hydrochloride salt form influence the solubility and bioavailability of 3-fluoro-4-(piperazin-1-yl)benzonitrile derivatives in pharmacological studies?
- Methodological Answer :
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). The hydrochloride salt typically exhibits 3–5× higher aqueous solubility than the free base.
- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models. Salt forms often enhance AUC (area under the curve) by improving dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
